![molecular formula C9H16O4 B8311960 Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyran ring attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of a suitable precursor, such as ®-2-hydroxypropanoic acid, is protected using tetrahydropyran (THP) to form a tetrahydropyranyl ether.
Esterification: The protected intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways.
Comparison with Similar Compounds
Methyl (2S)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate: The enantiomer of the compound , differing in the configuration at the chiral center.
Ethyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2R)-2-[(Tetrahydro-2H-furan-2-yl)oxy]propanoate: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Uniqueness: Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-(oxan-2-yloxy)propanoate |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11-2)13-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
BZXYLYNHOWEQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![8'-Amino-9',10'-difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid](/img/structure/B8311885.png)
![3-Fluoro-7-methoxy-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8311887.png)
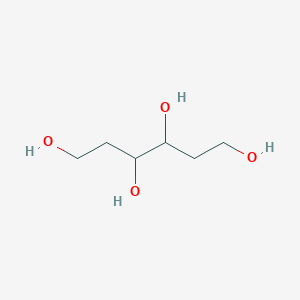
![[3-(5-Amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride](/img/structure/B8311895.png)
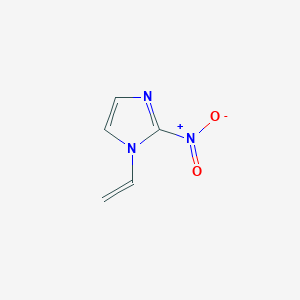
![(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine](/img/structure/B8311904.png)
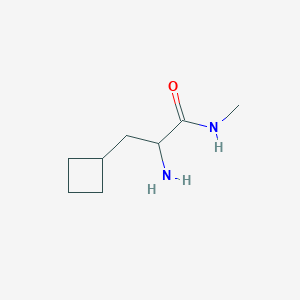
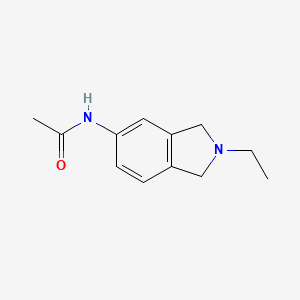
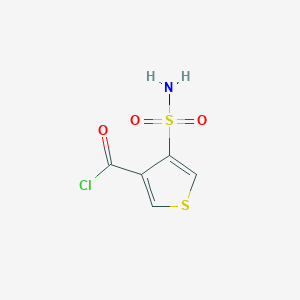
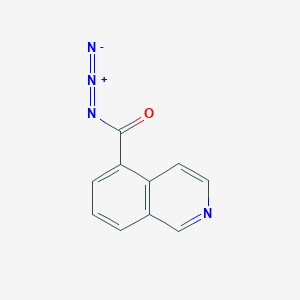
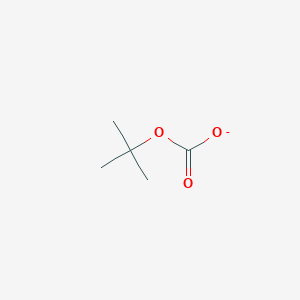
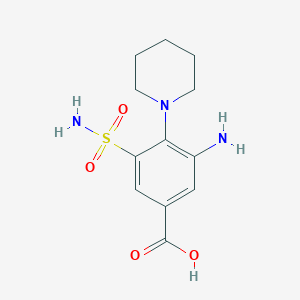
![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
